"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" synthesis pathway
"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction
Allylic amines are crucial structural motifs in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2][3][4] Their synthesis has been a subject of considerable research, with numerous methods developed to access these valuable compounds.[5] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a functionalized allylic amine with potential applications in medicinal chemistry and materials science. The strategic incorporation of a bromine atom on the double bond and a secondary amine on the allylic position offers multiple points for further chemical derivatization.
This document, intended for researchers and professionals in drug development and chemical synthesis, will detail a two-step synthesis commencing with the preparation of the key intermediate, 2,3-dibromopropene, followed by a nucleophilic substitution with N-methylcyclohexylamine. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, suggests a straightforward disconnection at the C-N bond. This bond can be formed through a nucleophilic substitution reaction. The nitrogen atom of N-methylcyclohexylamine acts as the nucleophile, while a suitable 3-carbon electrophile is required. 2,3-Dibromopropene is an ideal candidate for this role. The allylic bromine at the C3 position is significantly more susceptible to nucleophilic attack than the vinylic bromine at the C2 position, ensuring regioselectivity. The precursor, 2,3-dibromopropene, can be synthesized from 1,2,3-tribromopropane through an elimination reaction.
Caption: Retrosynthetic analysis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene.
Part 1: Synthesis of the Key Intermediate: 2,3-Dibromopropene
The synthesis of 2,3-dibromopropene is well-documented and can be reliably achieved through the dehydrobromination of 1,2,3-tribromopropane using a strong base, such as sodium hydroxide.[6] This elimination reaction is a robust method for preparing the necessary di-halogenated alkene intermediate.
Reaction Mechanism
The reaction proceeds via an E2 elimination mechanism. The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. This is followed by the concerted departure of a bromide ion and the formation of a double bond.
Caption: Synthesis of 2,3-Dibromopropene from 1,2,3-Tribromopropane.
Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3-Tribromopropane | 280.79 | 200 g | 0.71 |
| Sodium Hydroxide (pellets) | 40.00 | 50 g | 1.25 |
| Water | 18.02 | 10 mL | - |
| Calcium Chloride (anhydrous) | 110.98 | As needed | - |
Procedure:
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A 500-mL round-bottomed flask is equipped with a wide, bent glass tube connected to an efficient condenser. The condenser outlet is fitted with an adapter leading to a 500-mL receiving flask cooled in an ice bath.
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200 g (0.71 mole) of 1,2,3-tribromopropane and 10 mL of water are added to the reaction flask.
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50 g (1.25 moles) of sodium hydroxide pellets are added to the flask at once with vigorous shaking.
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The reaction is exothermic and proceeds rapidly. The 2,3-dibromopropene product co-distills with water and any unreacted starting material. The distillation should be complete within 20-30 minutes.
-
The distillate in the receiving flask will separate into two layers. The mixture is transferred to a separatory funnel and washed with an additional 150 mL of water.
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The lower organic layer, containing the crude product, is separated and dried over anhydrous calcium chloride.
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The dried product is purified by fractional distillation under reduced pressure. The fraction boiling at 73–76 °C / 75 mm Hg is collected. The expected yield of pure 2,3-dibromopropene is 105–120 g (74–84%).[6]
Part 2: Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
The final step in the synthesis is the nucleophilic substitution of the allylic bromine of 2,3-dibromopropene with N-methylcyclohexylamine. This reaction leverages the higher reactivity of the allylic halide compared to the vinylic halide.
Reaction Mechanism
The reaction is a nucleophilic substitution, likely proceeding through an SN2 mechanism. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the allylic bromine. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Caption: Nucleophilic substitution for the synthesis of the target molecule.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2,3-Dibromopropene | 199.87 | 2.045 | 10.0 g | 0.05 |
| N-Methylcyclohexylamine | 113.20 | 0.853 | 6.2 g (7.3 mL) | 0.055 |
| Triethylamine | 101.19 | 0.726 | 5.6 g (7.7 mL) | 0.055 |
| Acetonitrile (anhydrous) | 41.05 | 0.786 | 100 mL | - |
Procedure:
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To a 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.05 moles) of 2,3-dibromopropene and 100 mL of anhydrous acetonitrile.
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To this solution, add 6.2 g (0.055 moles) of N-methylcyclohexylamine and 5.6 g (0.055 moles) of triethylamine.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is taken up in 100 mL of diethyl ether and washed with 2 x 50 mL of water to remove the triethylammonium bromide salt.
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The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene.
Characterization
The structure of the final product should be confirmed using standard analytical techniques:
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¹H NMR: Expected signals would include those for the vinyl protons, the allylic methylene protons adjacent to the nitrogen, the N-methyl group, and the cyclohexyl ring protons.
-
¹³C NMR: Will show signals for the sp² carbons of the double bond (one bonded to bromine), the allylic carbon bonded to nitrogen, and the carbons of the N-methyl and cyclohexyl groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₈BrN) should be observed, along with a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C double bond, C-N bond, and C-H bonds will be present.
Safety Considerations
-
1,2,3-Tribromopropane: Is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
2,3-Dibromopropene: Is a lachrymator and is flammable. It should be handled in a fume hood with proper PPE.[7]
-
N-Methylcyclohexylamine: Is a corrosive and flammable liquid.[8] Avoid contact with skin and eyes.
-
Sodium Hydroxide: Is highly corrosive. Handle with care to avoid skin and eye burns.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
This guide outlines a robust and logical two-step synthetic pathway for the preparation of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. The synthesis relies on established and reliable chemical transformations, starting with the dehydrobromination of 1,2,3-tribromopropane to yield 2,3-dibromopropene, followed by a regioselective nucleophilic substitution with N-methylcyclohexylamine. The detailed experimental protocols and mechanistic discussions provided herein should enable researchers to successfully synthesize this and related functionalized allylic amines for further investigation in various fields of chemical and pharmaceutical research.
References
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Lespieau, R., & Bourguel, M. (n.d.). 2,3-DIBROMOPROPENE. Organic Syntheses. Retrieved from [Link]
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Shen, B., & Makino, K. (2014). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. PubMed Central. Retrieved from [Link]
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Lin, S., et al. (2021). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (2018). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PubMed Central. Retrieved from [Link]
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(n.d.). Synthesis of allylic amines. Organic Chemistry Portal. Retrieved from [Link]
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Wang, Z., et al. (2018). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science. Retrieved from [Link]
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(n.d.). Exploring the Synthesis and Reactivity of 2,3-Dibromopropene. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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(n.d.). 2,3-Dibromopropene, 80%, technical grade. Lab Supplies. Retrieved from [Link]
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(n.d.). N-Methylcyclohexylamine. PubChem. Retrieved from [Link]
- Hendricus Gerardus Peer. (1966). Process for the preparation of 2-bromo 3-halo propene-1. U.S. Patent 3,271,466.
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